molecular formula C14H16ClN B14626080 (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 56229-57-3

(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B14626080
CAS No.: 56229-57-3
M. Wt: 233.73 g/mol
InChI Key: LWTDIVWLDBBYOP-NEPJUHHUSA-N
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Description

(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic compound that features a unique structure with a chlorine atom and a phenyl group attached to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reaction of cyclohexene with chloramines-T to form cyclohexane aziridine. This intermediate is then reacted with an allyl Grignard reagent to obtain trans-N-p-toluenesulfonyl-2-(2-propenyl)-cyclohexylamine. Subsequent steps include oxidation, methyl esterification, and benzyl esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves using readily available starting materials and optimizing reaction conditions to maximize yield and minimize waste. The use of catalysts and green chemistry principles is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56229-57-3

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

(3aR,7aS)-5-chloro-2-phenyl-1,3,3a,4,7,7a-hexahydroisoindole

InChI

InChI=1S/C14H16ClN/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2/t11-,12+/m1/s1

InChI Key

LWTDIVWLDBBYOP-NEPJUHHUSA-N

Isomeric SMILES

C1C=C(C[C@@H]2[C@H]1CN(C2)C3=CC=CC=C3)Cl

Canonical SMILES

C1C=C(CC2C1CN(C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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